molecular formula C10H12O4 B15223497 rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B15223497
M. Wt: 196.20 g/mol
InChI Key: JYZKYCYHXBQTCY-NYOFMCRDSA-N
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Description

rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group. This compound is part of the norbornene family, which is known for its strained ring system and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the cycloaddition.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to increase the reaction rate.

    Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a more saturated compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like hydroxide ions replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of carboxylate salts.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, it serves as a model compound to study enzyme-catalyzed reactions involving strained ring systems.

Industry: Used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets include enzymes that catalyze ring-opening reactions, leading to the formation of more stable products. The pathways involved often include nucleophilic attack on the carbonyl carbon, resulting in ring cleavage and subsequent formation of new bonds.

Comparison with Similar Compounds

  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester

Comparison:

  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but lacks the carboxylic acid group, making it less reactive in certain reactions.
  • Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar ring system but different functional groups, leading to different reactivity and applications.
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester: Contains a cyano group, which significantly alters its chemical properties and reactivity compared to rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

This detailed article provides a comprehensive overview of rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(1S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7?,8?/m1/s1

InChI Key

JYZKYCYHXBQTCY-NYOFMCRDSA-N

Isomeric SMILES

COC(=O)C1[C@@H]2C[C@H](C1C(=O)O)C=C2

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C=C2

Origin of Product

United States

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